molecular formula C13H9FINO B398255 N-(3-fluorophenyl)-4-iodobenzamide

N-(3-fluorophenyl)-4-iodobenzamide

Cat. No.: B398255
M. Wt: 341.12g/mol
InChI Key: HLLQFFRWMKYCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 3-position of the phenyl ring and an iodine atom at the 4-position of the benzamide core. This structure confers unique physicochemical properties, such as enhanced lipophilicity and stability, making it a candidate for biomedical applications, particularly in targeted radionuclide therapy and receptor imaging . The iodine atom allows for radiolabeling with isotopes like iodine-123, iodine-125, or iodine-131, enabling its use in diagnostic imaging or therapeutic contexts .

Properties

Molecular Formula

C13H9FINO

Molecular Weight

341.12g/mol

IUPAC Name

N-(3-fluorophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H9FINO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17)

InChI Key

HLLQFFRWMKYCJQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Iodobenzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
N-(3-Fluorophenyl)-4-iodobenzamide C₁₃H₉FINO 357.12 3-fluorophenyl, 4-iodo Radioligand for receptor imaging
N-(2-Diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA) C₁₇H₂₀IN₂O 428.26 4-iodo, diethylaminoethyl side chain Melanoma imaging (Phase 2 trial)
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) C₁₉H₂₀IN₂O 440.28 Benzylpiperidinyl group Sigma receptor imaging in breast cancer
N-(5-Chloropyridin-2-yl)-4-iodobenzamide C₁₂H₈ClIN₂O 358.56 5-chloropyridinyl Preclinical research (unpublished)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide C₁₄H₈ClF₃INO 425.57 4-chloro, 3-CF₃ Undisclosed (high logP = 4.7)

Pharmacological and Binding Properties

  • Receptor Affinity: 4-[¹²⁵I]BP: Exhibits high affinity for sigma receptors (Kd = 26 nM in MCF-7 breast cancer cells), attributed to the benzylpiperidinyl group enhancing receptor interaction . [¹²³I]BZA: Demonstrated 81% sensitivity and 100% specificity in melanoma imaging, linked to its diethylaminoethyl side chain improving tumor retention .
  • Metabolic Stability: Fluorine substitution (e.g., in this compound) typically enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged in vivo activity .

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